2-Cloro-4-(piperidin-1-il)piridina

Descripción general

Descripción

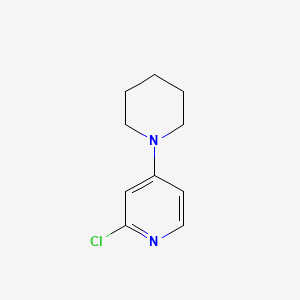

2-Chloro-4-(piperidin-1-yl)pyridine is an organic compound known for its significant role in various chemical and pharmaceutical applications. This compound is characterized by a pyridine ring substituted with a chlorine atom at the second position and a piperidinyl group at the fourth position. It is typically a colorless to pale yellow liquid, soluble in most organic solvents such as ethanol, ether, and acetic acid .

Aplicaciones Científicas De Investigación

Drug Development

2-Chloro-4-(piperidin-1-yl)pyridine has been investigated as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or specificity towards certain biological targets. For instance, it has been explored in the development of compounds aimed at treating neurodegenerative diseases such as Alzheimer's disease by acting on cholinergic systems .

Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Studies have shown its potential as a cholinesterase inhibitor, which is crucial for developing treatments for conditions like Alzheimer's disease . Additionally, its interaction with G-protein-coupled receptors has been noted, suggesting further therapeutic avenues in metabolic disorders such as type 2 diabetes .

Case Studies and Research Findings

Several studies have documented the pharmacological properties of 2-Chloro-4-(piperidin-1-yl)pyridine:

- Alzheimer's Disease Research: A study explored its role as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, demonstrating its potential to improve cognitive function in animal models .

- Metabolic Disorders: Research on G-protein-coupled receptor agonists has indicated that derivatives of this compound may stimulate insulin release, showcasing its relevance in diabetes treatment .

- Neuroprotective Properties: Investigations have revealed that this compound can exhibit neuroprotective effects through antioxidant mechanisms, further supporting its use in neurodegenerative disease therapies .

Mecanismo De Acción

Target of Action

Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The ether linkage between quinoline and piperidine has been indicated as crucial to the inhibitory effect of some piperidine derivatives .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets

Result of Action

Piperidine derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Análisis Bioquímico

Biochemical Properties

Piperidine derivatives, which include 2-Chloro-4-(piperidin-1-yl)pyridine, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals

Cellular Effects

It is known that the presence of halogen, carboxyl, nitro, or methyl groups on ring B can increase the cytotoxicity of Piperidine derivatives . This suggests that 2-Chloro-4-(piperidin-1-yl)pyridine may have potential effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Métodos De Preparación

The synthesis of 2-Chloro-4-(piperidin-1-yl)pyridine can be achieved through several methods:

Starting with 2-chloropyridine: A 1-piperidinyl group is added to the ortho position of 2-chloropyridine under specific reaction conditions.

Starting with 1-piperidine: A 2-chloropyridine group is added to the N position of 1-piperidine.

These methods involve various reaction conditions, including the use of catalysts and solvents to facilitate the addition of the piperidinyl group to the pyridine ring.

Análisis De Reacciones Químicas

2-Chloro-4-(piperidin-1-yl)pyridine undergoes several types of chemical reactions:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Cyclization Reactions: The piperidinyl group can undergo cyclization reactions, forming various cyclic compounds.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

2-Chloro-4-(piperidin-1-yl)pyridine can be compared with other similar compounds, such as:

2-Chloro-4-(morpholin-1-yl)pyridine: Similar structure but with a morpholine group instead of a piperidine group.

2-Chloro-4-(pyrrolidin-1-yl)pyridine: Contains a pyrrolidine group instead of a piperidine group.

These compounds share similar chemical properties but differ in their specific applications and biological activities. The presence of different substituents can significantly impact their reactivity and effectiveness in various contexts .

Actividad Biológica

2-Chloro-4-(piperidin-1-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of 2-Chloro-4-(piperidin-1-yl)pyridine is primarily attributed to its interaction with various biological targets:

- Cholinergic System : This compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic neurotransmission .

- Androgen Receptor Modulation : Recent studies indicate that compounds similar to 2-Chloro-4-(piperidin-1-yl)pyridine exhibit significant antagonistic activity against androgen receptors (AR), making them potential candidates for treating prostate cancer and other AR-dependent conditions .

- Neuroprotective Effects : The compound may also exhibit neuroprotective properties, potentially through the blockade of voltage-dependent calcium channels, which can prevent neuronal death during ischemic events .

Biological Activity Data

The following table summarizes key biological activities and findings related to 2-Chloro-4-(piperidin-1-yl)pyridine:

| Activity | Effect | Reference |

|---|---|---|

| AChE Inhibition | IC50 = 3.5 µM | |

| AR Antagonism | High affinity for AR | |

| Neuroprotection | Prevents neuronal death | |

| Cytotoxicity | Low cytotoxicity in HepG2 cells |

Case Studies

Several studies have investigated the pharmacological effects of 2-Chloro-4-(piperidin-1-yl)pyridine:

- Neuroprotective Study : In vitro studies demonstrated that the compound could significantly reduce apoptosis in neuronal cell lines subjected to oxidative stress, indicating its potential as a neuroprotective agent .

- Cancer Research : In prostate cancer models, compounds structurally related to 2-Chloro-4-(piperidin-1-yl)pyridine showed promising results in inhibiting tumor growth and proliferation, suggesting that they could be developed into effective anti-cancer therapies .

- Cholinergic Activity : A study evaluating the cholinergic properties of various derivatives found that those with a piperidine moiety exhibited enhanced AChE inhibition compared to other structural analogs, highlighting the importance of this functional group in modulating cholinergic activity .

Propiedades

IUPAC Name |

2-chloro-4-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-10-8-9(4-5-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFCCPYJDWCIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682454 | |

| Record name | 2-Chloro-4-(piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209459-54-0 | |

| Record name | 2-Chloro-4-(piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.